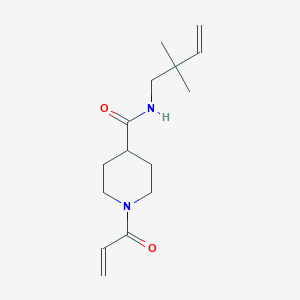
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It also activates certain signaling pathways that lead to the death of cancer cells. The compound has been found to have a selective mechanism of action and does not affect normal cells.
Biochemical and Physiological Effects
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been found to have anti-oxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is its high purity and high yield. This makes it suitable for use in lab experiments where accurate and reproducible results are required. However, one of the limitations of the compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the areas of interest is the development of new derivatives of the compound with improved properties. Another area of interest is the study of the compound's potential applications in the treatment of other diseases such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of the compound and its effects on the body.
Conclusion
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. The compound has been found to have anti-cancer and anti-inflammatory properties, and can protect cells from oxidative stress. While the compound has several advantages for use in lab experiments, its high cost may limit its use in certain experiments. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 2,2-dimethyl-3-buten-2-ol with propargylamine followed by the addition of acetic anhydride and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
N-(2,2-dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-13(18)17-9-7-12(8-10-17)14(19)16-11-15(3,4)6-2/h5-6,12H,1-2,7-11H2,3-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGLHZGJKSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCN(CC1)C(=O)C=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
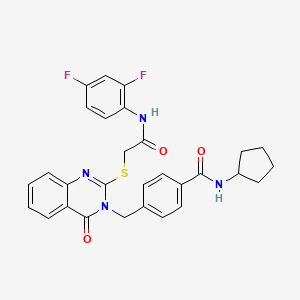

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)
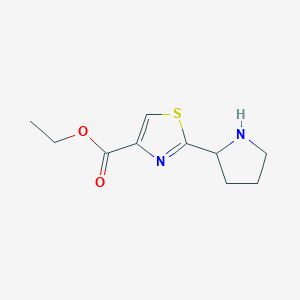
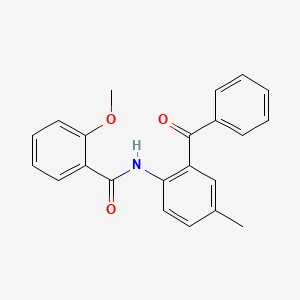
![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)

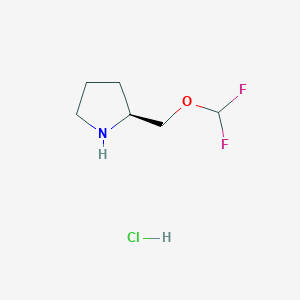
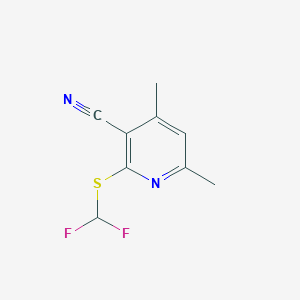
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)